molecular formula C14H20N2O2 B12856291 6-((4-Hydroxy-2-methylbutan-2-yl)amino)-3,4-dihydroquinolin-2(1H)-one

6-((4-Hydroxy-2-methylbutan-2-yl)amino)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B12856291
M. Wt: 248.32 g/mol
InChI Key: VHNHKYSUUPKPTP-UHFFFAOYSA-N
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Description

6-((4-Hydroxy-2-methylbutan-2-yl)amino)-3,4-dihydroquinolin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core and a hydroxy-substituted butylamine side chain. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-Hydroxy-2-methylbutan-2-yl)amino)-3,4-dihydroquinolin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the quinoline ring is replaced by an amine.

    Hydroxy-Substituted Butylamine Side Chain: The hydroxy-substituted butylamine side chain can be attached through a reductive amination reaction, where the amine reacts with an aldehyde or ketone in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-((4-Hydroxy-2-methylbutan-2-yl)amino)-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction of the quinoline core can produce tetrahydroquinoline derivatives.

Scientific Research Applications

6-((4-Hydroxy-2-methylbutan-2-yl)amino)-3,4-dihydroquinolin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-((4-Hydroxy-2-methylbutan-2-yl)amino)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-((4-Hydroxy-2-methylbutan-2-yl)amino)phenyl)acetamide: This compound shares a similar hydroxy-substituted butylamine side chain but has a different core structure.

    N-(4-((4-Hydroxy-2-methylbutan-2-yl)amino)-2-methylphenyl)acetamide: Another similar compound with a different substitution pattern on the phenyl ring.

Uniqueness

6-((4-Hydroxy-2-methylbutan-2-yl)amino)-3,4-dihydroquinolin-2(1H)-one is unique due to its quinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

6-[(4-hydroxy-2-methylbutan-2-yl)amino]-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C14H20N2O2/c1-14(2,7-8-17)16-11-4-5-12-10(9-11)3-6-13(18)15-12/h4-5,9,16-17H,3,6-8H2,1-2H3,(H,15,18)

InChI Key

VHNHKYSUUPKPTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCO)NC1=CC2=C(C=C1)NC(=O)CC2

Origin of Product

United States

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